molecular formula C22H21ClN2O4S B319068 2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B319068
M. Wt: 444.9 g/mol
InChI Key: NOBQRHKWPIBSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group and a methylanilino-sulfonylphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxyacetic acid derivative. This intermediate is then reacted with 4-[(methylanilino)sulfonyl]phenylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro or sulfonyl groups to amines or thiols, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
  • 2-(4-(4-chloro-3-methylphenoxy)phenyl)acetic acid

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chloro-methylphenoxy and methylanilino-sulfonylphenyl groups makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C22H21ClN2O4S

Molecular Weight

444.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H21ClN2O4S/c1-16-14-19(10-13-21(16)23)29-15-22(26)24-17-8-11-20(12-9-17)30(27,28)25(2)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

NOBQRHKWPIBSLU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)Cl

Origin of Product

United States

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